2-(Chloromethyl)nicotinonitrile

Overview

Description

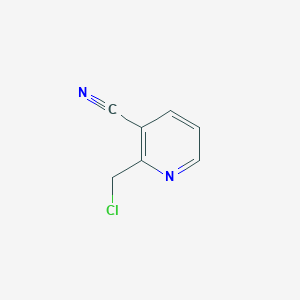

2-(Chloromethyl)nicotinonitrile is a nicotinonitrile derivative characterized by a chloromethyl (-CH₂Cl) substituent at the 2-position of the pyridine ring. This compound is of interest in organic synthesis due to its reactive chloromethyl group, which can participate in nucleophilic substitutions or act as a precursor for further functionalization.

Biological Activity

2-(Chloromethyl)nicotinonitrile is a compound belonging to the nicotinonitrile family, which has garnered attention for its diverse biological activities. This article synthesizes current research findings, case studies, and data on the biological activity of this compound, particularly focusing on its molluscicidal and antiproliferative properties.

1. Molluscicidal Activity

Recent studies have highlighted the molluscicidal properties of this compound derivatives. A study synthesized several nicotinonitrile compounds and assessed their toxicity against M. cartusiana land snails. The results indicated that specific derivatives exhibited significant molluscicidal activity, with lethal concentration (LC50) values calculated as follows:

| Compound | LC50 (mg/mL) |

|---|---|

| This compound | 2.90 |

| Nicotinonitrile-2-thiolate (4a) | 3.03 |

| Acetamiprid | 0.93 |

The study demonstrated that the tested compounds significantly impacted biochemical parameters such as acetylcholinesterase (AChE), alanine transaminase (ALT), and aspartate aminotransferase (AST). Notably, compounds 2 and 4b reduced AChE levels compared to Acetamiprid, indicating potential neurotoxic effects on the snails .

2. Antiproliferative Activity

In addition to molluscicidal effects, derivatives of this compound have shown promising antiproliferative activity against various cancer cell lines. Research involving newly synthesized heterocumulenes containing nicotinonitriles demonstrated significant inhibition of cell proliferation in vitro. The compounds were designed to target specific cancer pathways, suggesting their potential as therapeutic agents .

Case Studies

Case Study 1: Molluscicidal Efficacy

A detailed investigation into the effects of nicotinonitriles on M. cartusiana revealed that treatment with these compounds resulted in histopathological changes in the digestive glands of the snails. The study noted vacuolization and functional loss in glandular tissues, correlating with increased levels of ALT and AST, which are markers of cellular damage .

Case Study 2: Cancer Cell Line Studies

Another study focused on the antiproliferative effects of nicotinonitrile derivatives on human cancer cell lines. The results indicated that certain modifications to the nicotinonitrile structure enhanced cytotoxicity, leading to increased apoptosis rates in treated cells. This suggests that structural variations can significantly impact biological activity and efficacy against cancer .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(Chloromethyl)nicotinonitrile, and how do reaction conditions affect yield and purity?

The synthesis of this compound typically involves chlorination of nicotinonitrile derivatives. A documented method uses phosphorus trichloride (PCl₃) and chlorine gas (Cl₂) under controlled conditions (100°C, 4–6 hours), achieving yields of 70–85% depending on purity optimization. Key parameters include:

- Temperature : Elevated temperatures (≥100°C) enhance chlorination efficiency but may increase side-product formation.

- Solvent selection : Polar aprotic solvents like dichloromethane reduce hydrolysis of reactive intermediates. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the compound from unreacted starting materials and halogenated byproducts .

Q. How is this compound characterized to confirm structural integrity post-synthesis?

Standard characterization methods include:

- NMR spectroscopy : and NMR identify substituent positions (e.g., chloromethyl and nitrile groups).

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ at m/z 157.56 for C₆H₄Cl₂N₂).

- HPLC : Purity assessment (>95% for research-grade material) using reverse-phase C18 columns and UV detection at 254 nm. These methods align with protocols for structurally similar nicotinonitrile derivatives .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution of the chloromethyl group in this compound?

The chloromethyl group undergoes SN2 reactions with nucleophiles (e.g., amines, thiols) due to its electrophilic nature. Computational studies (DFT calculations) suggest:

- Transition-state stabilization : Electron-withdrawing nitrile groups adjacent to the chloromethyl moiety lower activation energy by polarizing the C–Cl bond.

- Steric effects : Bulky nucleophiles require longer reaction times or elevated temperatures. Experimental validation using potassium carbonate (K₂CO₃) as a base in DMF at 60°C achieves substitution yields of 60–75% .

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound derivatives?

Crystallographic analysis of analogs (e.g., 2-Amino-4-(2,4-dichlorophenyl)-6-(naphthalen-1-yl)nicotinonitrile) reveals:

- Dihedral angles : Critical for understanding steric interactions between substituents (e.g., 55.04° between pyridyl and naphthyl groups).

- Hydrogen bonding : N–H⋯N and C–H⋯N interactions stabilize crystal packing, influencing solubility and melting points. Such data guide the design of derivatives with tailored physicochemical properties .

Q. What strategies mitigate competing side reactions during catalytic cross-coupling of this compound?

Palladium-catalyzed couplings (e.g., Suzuki-Miyaura) require:

- Ligand selection : Bulky phosphine ligands (e.g., SPhos) suppress β-hydride elimination.

- Protecting groups : Temporary protection of the nitrile moiety with trimethylsilyl groups prevents undesired cyano displacement. Optimized conditions (Pd(OAc)₂, K₃PO₄, 80°C) achieve coupling yields >80% for aryl boronic acids .

Q. Methodological Notes

- Contradiction Analysis : While emphasizes chlorination at 100°C, notes decomposition near 190°C, necessitating temperature control during prolonged reactions.

- Biological Activity : Analogous compounds (e.g., 2-(Trifluoroacetyl)nicotinonitrile) exhibit enzyme inhibition via covalent binding to catalytic residues, suggesting potential for structure-activity relationship (SAR) studies .

Comparison with Similar Compounds

Comparison with Similar Nicotinonitrile Derivatives

Structural and Functional Group Variations

Key structural analogs differ in substituents at the 2-position or other positions on the pyridine ring. These variations significantly influence reactivity, physical properties, and biological activity:

Physical and Chemical Properties

Available data for analogs suggest trends based on substituent effects:

Note: The chloromethyl group’s lability may reduce thermal stability compared to aryl chlorides like 2-chloronicotinonitrile.

Market and Industrial Relevance

- 2-(2-Hydroxyethyl)nicotinonitrile: Dominates regional markets (Asia, Europe) with applications in specialty chemicals .

- This compound: Limited commercial data suggest smaller-scale applications in research or custom synthesis.

Preparation Methods

Primary Preparation Method: Thionyl Chloride Chlorination

Overview:

The most widely documented and industrially favored method for synthesizing 2-(Chloromethyl)nicotinonitrile involves the chlorination of N-oxo niacinamide (also known as N-oxo nicotinamide) using thionyl chloride in an organic solvent, followed by work-up and purification steps.

Stepwise Procedure

Typical Mass Ratios

| Component | Mass Ratio (relative to N-oxo niacinamide) |

|---|---|

| N-oxo niacinamide | 1 |

| Organic solvent | 5–10 |

| Thionyl chloride | 2–4 |

| Organic base | 0.2–0.6 |

| Water (for work-up) | 2–5 |

Solvent and Base Choices

- Organic Solvents: Chloroform, methylene chloride, dichloroethane.

- Bases: Triethylamine, pyridine, Tri-n-Propylamine, N-methylmorpholine, 4-aminopyridine.

Advantages

- High Yield: Improved over phosphorus oxychloride methods.

- Environmental Impact: Thionyl chloride is less polluting and can be recycled, reducing waste and operational costs.

- Equipment Corrosion: Thionyl chloride is less corrosive than phosphorus oxychloride, extending equipment lifespan.

Example Experimental Data

| Example | N-oxo Niacinamide (g) | Solvent (g) | Thionyl Chloride (g) | Base (g) | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | 10 | 50 (chloroform) | 20 | 2 (triethylamine) | Not specified | Multi-step heating, filtration |

| 2 | 10 | 80 (methylene chloride) | 30 | 4 (pyridine) | Not specified | Extended heating, rotary evaporation |

Comparative Analysis of Chlorinating Agents

| Chlorinating Agent | Yield | Environmental Impact | Corrosiveness | Recyclability | Operational Complexity |

|---|---|---|---|---|---|

| Thionyl chloride | High | Lower | Low | Yes | Moderate |

| Phosphorus oxychloride | Moderate | High | High | No | Moderate |

| Phosgene derivatives | Variable | High | High | No | High |

Process Optimization and Notes

- Temperature Control: Precise temperature regulation during addition and reaction steps is critical for optimal yield and product purity.

- Addition Rates: Slow, controlled addition of reagents (especially thionyl chloride and base) minimizes side reactions and improves selectivity.

- Solvent Recovery: Both thionyl chloride and organic solvents can be recycled, enhancing process sustainability.

- Product Isolation: The final product is typically isolated as a wet solid, which can be further dried or purified as needed.

Summary Table: Key Preparation Parameters

| Parameter | Recommended Range |

|---|---|

| Reaction temperature | 10–100 °C (stepwise increase) |

| Pressure (evaporation) | 10–20 kPa |

| Addition time (thionyl chloride) | 0.5–1 h |

| Addition time (base) | 1–2 h |

| Stirring times | 20–30 min (initial), 3–4 h (final) |

| Solvent choice | Chloroform, methylene chloride, dichloroethane |

Research Findings and Industrial Relevance

- The thionyl chloride method is now preferred in both academic and industrial settings due to its balance of efficiency, safety, and environmental considerations.

- The process is adaptable to scale-up, with solvent and reagent recycling further supporting green chemistry initiatives.

- The method is robust, allowing for variation in base and solvent to accommodate specific operational requirements.

Properties

IUPAC Name |

2-(chloromethyl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN2/c8-4-7-6(5-9)2-1-3-10-7/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FALRKNHUBBKYCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)CCl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677243 | |

| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

848774-96-9 | |

| Record name | 2-(Chloromethyl)pyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677243 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pyridinecarbonitrile, 2-(chloromethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.